Hbdcp
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Overview
Description
Hbdcp, or 4-(2-hydroxy-3-butyn-2-ylamino)-7-(2-thienyl)pyrrolo[2,3-d]pyrimidine-5-carboxamide, is a small molecule inhibitor that has been extensively studied for its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of Hbdcp involves the inhibition of specific signaling pathways, including the JAK/STAT and PI3K/AKT/mTOR pathways. By inhibiting these pathways, Hbdcp can reduce the growth and proliferation of cancer cells and reduce the production of inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
Hbdcp has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammatory cytokine and chemokine production. Hbdcp has also been shown to have minimal toxicity in normal cells.
Advantages and Limitations for Lab Experiments
One advantage of Hbdcp is its specificity for certain signaling pathways, which allows for targeted inhibition of specific disease processes. However, one limitation of Hbdcp is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
For Hbdcp include further studies on its potential as a therapeutic agent in cancer, inflammation, and autoimmune disorders. Additionally, further studies on the pharmacokinetics and pharmacodynamics of Hbdcp are needed to optimize its therapeutic potential.
Synthesis Methods
The synthesis method of Hbdcp involves several steps, including the reaction of 2-bromo-5-chlorothiophene with 2-methyl-2-butene-1-amine to form 2-(2-methyl-2-butene-1-ylamino)-5-chlorothiophene. This intermediate is then reacted with 4-amino-7-bromo-5-carboxamidopyrrolo[2,3-d]pyrimidine to form Hbdcp.
Scientific Research Applications
Hbdcp has been studied extensively for its potential in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer, Hbdcp has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. In inflammation and autoimmune disorders, Hbdcp has been shown to reduce the production of inflammatory cytokines and chemokines.
properties
CAS RN |
130882-58-5 |
---|---|
Product Name |
Hbdcp |
Molecular Formula |
C15H16N3O8P |
Molecular Weight |
397.28 g/mol |
IUPAC Name |
[(2R,3S,5R)-2-(hydroxymethyl)-5-(7-hydroxy-1-oxopyrimido[1,6-a]benzimidazol-2-yl)oxolan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C15H16N3O8P/c19-7-12-11(26-27(22,23)24)6-14(25-12)17-4-3-13-16-9-5-8(20)1-2-10(9)18(13)15(17)21/h1-5,11-12,14,19-20H,6-7H2,(H2,22,23,24)/t11-,12+,14+/m0/s1 |
InChI Key |
JJJAJFXQFVWTCD-OUCADQQQSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC3=NC4=C(N3C2=O)C=CC(=C4)O)CO)OP(=O)(O)O |
SMILES |
C1C(C(OC1N2C=CC3=NC4=C(N3C2=O)C=CC(=C4)O)CO)OP(=O)(O)O |
Canonical SMILES |
C1C(C(OC1N2C=CC3=NC4=C(N3C2=O)C=CC(=C4)O)CO)OP(=O)(O)O |
synonyms |
(3'-hydroxy)-3,N(4)-benzetheno-1'-deoxycytidine 3'-phosphate HBDCP p-BQ-dCp |
Origin of Product |
United States |
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